molecular formula C9H8ClN3 B2657331 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1803591-69-6

6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Katalognummer: B2657331
CAS-Nummer: 1803591-69-6
Molekulargewicht: 193.63
InChI-Schlüssel: MSOHKODTXOXXEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6 and a cyclopropyl group at position 2. This structure combines the pyrazole and pyridine moieties, which are known for their pharmacological versatility . The cyclopropyl substituent introduces steric and electronic effects that may enhance binding affinity or metabolic stability, while the chlorine atom at position 6 could influence lipophilicity and intermolecular interactions .

Eigenschaften

IUPAC Name

6-chloro-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-4-3-6-8(5-1-2-5)12-13-9(6)11-7/h3-5H,1-2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOHKODTXOXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC(=NC3=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-69-6
Record name 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide at elevated temperatures .

Industrial Production Methods: For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. These processes involve the use of scalable reaction conditions and efficient purification techniques to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties. For instance, compounds structurally related to 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that modifications to the pyrazolo framework can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells.

Antimicrobial Properties : Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains. This potential was highlighted in a study where derivatives showed promising results in inhibiting the growth of resistant bacterial strains.

Neuropharmacology

CNS Activity : The central nervous system (CNS) effects of pyrazolo[3,4-b]pyridines have been explored, particularly concerning their potential as anxiolytics or antidepressants. Research indicates that these compounds can modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways. A notable study found that certain derivatives improved behavioral outcomes in animal models of anxiety and depression.

Case Studies

  • Anticancer Study : In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives. Among these, 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating its potential as a lead compound for further development.
  • Neuropharmacological Assessment : Another study focused on the neuropharmacological profile of this compound. Behavioral tests on rodents demonstrated that administration of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine resulted in significant anxiolytic-like effects compared to controls, suggesting its viability for treating anxiety disorders.

Wirkmechanismus

The mechanism of action of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves the inhibition of specific molecular targets such as tropomyosin receptor kinases. These kinases play a crucial role in the signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogen vs. Cyclopropyl Substitutions : Chlorine and bromine at position 6 (as in ) enhance electrophilicity for cross-coupling reactions, whereas the cyclopropyl group at position 3 (as in the target compound) may improve metabolic stability by resisting oxidative degradation .
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., ) enable salt formation or conjugation, while difluoromethyl groups (e.g., ) enhance bioavailability and fluorine-mediated binding.

Antimicrobial Activity

  • 3-Substituted Pyrazolo[3,4-b]pyridines : Derivatives with Schiff bases or thiourea groups at position 3 (e.g., compounds 4a, 6a, 9a) showed potent activity against Staphylococcus aureus and MRSA, with IC₅₀ values <10 µM. These compounds also inhibited dihydrofolate reductase (DHFR), a key antimicrobial target .
  • MNK1/2 Inhibitors : Pyrazolo[3,4-b]pyridines with planar aromatic systems (e.g., 4,6-diphenyl derivatives) demonstrated kinase inhibition, while 6-oxo analogs lacked activity, underscoring the critical role of substituent geometry .

Kinase Inhibition

    Biologische Aktivität

    6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure features a fused ring system composed of a pyrazole and a pyridine ring, with a chlorine atom at the 6th position and a cyclopropyl group at the 3rd position. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are critical in cell signaling pathways associated with cancer proliferation and differentiation .

    The primary mechanism of action for 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves the inhibition of TRKs. These kinases are pivotal in regulating cellular processes such as growth and survival. Inhibition of TRKs can lead to reduced cancer cell proliferation, making this compound a candidate for anticancer therapies .

    In Vitro Studies

    Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various kinases. For instance, it has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation. The compound's IC50 values indicate its potency:

    Kinase IC50 (µM)
    CDK20.36
    CDK91.8

    These findings suggest that 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine could be an effective therapeutic agent targeting specific kinases involved in cancer progression .

    Case Studies

    In a study focusing on the cellular effects of this compound, researchers observed its impact on human tumor cell lines, including HeLa and HCT116. The results indicated that treatment with 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine led to significant antiproliferative effects, suggesting its potential application in cancer treatment .

    Comparative Analysis

    When compared to similar compounds within the pyrazolopyridine class, 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine stands out due to its specific structural features that enhance its biological activity. For instance, the presence of the cyclopropyl group at the 3rd position may contribute to its unique reactivity and selectivity as a kinase inhibitor compared to other derivatives .

    Comparison Table

    Compound Key Features Biological Activity
    6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridineCyclopropyl group; TRK inhibitorAnticancer activity; CDK inhibition
    6-Chloro-1H-pyrazolo[4,3-c]pyridineDifferent substitution patternsModerate kinase inhibition
    3,6-Diaryl-1H-pyrazolo[3,4-b]pyridinesVaried aryl groupsBroad spectrum of biological activities

    Synthesis and Industrial Application

    The synthesis of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves cyclization reactions using precursors like 4,6-dichloropyridine-3-carbaldehyde and hydrazine under specific conditions . In industrial settings, continuous flow processes are employed to enhance yield and purity during production.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.